molecular formula C23H25N5 B6509999 N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-40-9

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6509999
CAS No.: 902285-40-9
M. Wt: 371.5 g/mol
InChI Key: ZNEBFFBULWTVDX-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a cycloheptylamine group at position 5 and a 4-methylphenyl substituent at position 3 of the fused triazoloquinazoline core. Its synthesis likely follows methodologies similar to other triazoloquinazolines, involving cyclization and substitution reactions with amines or sulfonyl groups .

Properties

IUPAC Name

N-cycloheptyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-16-12-14-17(15-13-16)21-23-25-22(24-18-8-4-2-3-5-9-18)19-10-6-7-11-20(19)28(23)27-26-21/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBFFBULWTVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the formation of the triazoloquinazoline core followed by the introduction of the cycloheptyl and 4-methylphenyl groups. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism. This process includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction conditions are generally mild, and the use of microwave irradiation helps to achieve high yields in a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The process can be optimized for large-scale production by adjusting the reaction parameters such as temperature, time, and microwave power. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It exerts its effects by binding to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazoloquinazolines are highly dependent on substituent patterns. Key analogs and their structural features include:

Table 1: Structural Comparison of Selected Triazoloquinazoline Derivatives
Compound Name Substituents (Position 3/5) Molecular Weight Key Features
Target Compound 4-methylphenyl (3), cycloheptyl (5) 347.42* Lipophilic cycloheptyl enhances membrane permeability
N-(4-methylcyclohexyl)-3-(4-isopropylphenyl)sulfonyl analog 4-isopropylphenylsulfonyl (3), 4-methylcyclohexyl (5) - Sulfonyl group increases polarity and potential hydrogen bonding
N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl analog 4-methylphenylsulfonyl (3), 3-chloro-4-methylphenyl (5) - Chlorine atom may enhance cytotoxicity via electrophilic interactions
N-[2-(3,4-diethoxyphenyl)ethyl] analog 4-methylphenyl (3), diethoxyphenethyl (5) - Diethoxy groups improve solubility and pharmacokinetics
N-(3-methoxypropyl)-3-(4-methylphenyl) analog 4-methylphenyl (3), methoxypropyl (5) 347.42 Methoxypropyl balances lipophilicity and solubility

*Molecular weight inferred from for a structurally similar compound (C680-0508).

Antiproliferative Activity
  • Thieno-Fused Analogs: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compound 4i) demonstrated superior activity (GP = -31.50% in melanoma SK-MEL-5 cells) compared to aryl-fused triazoloquinazolines, likely due to enhanced π-stacking and electron-rich thiophene rings .
  • Triazoloquinazolines : The target compound’s aryl-fused core may exhibit moderate activity. For example, [1,2,3]triazolo[1,5-a]quinazolines with 4-methylphenyl groups (e.g., C680-0508) showed variable growth inhibition (GP = -13.42% to -27.30% in renal and CNS cancer cells) .

Pharmacological and Physicochemical Properties

  • Solubility : Sulfonyl-containing analogs () may suffer from reduced solubility, whereas the diethoxy group in enhances aqueous solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes used for other triazoloquinazolines, such as cyclization of triazol-5-amines with substituted esters .

Key Research Findings and Data

Table 2: Antiproliferative Activity of Selected Analogs
Compound Class Cell Line (Cancer Type) Growth Percentage (GP%) Reference
Thieno[3,2-e]triazolopyrimidine 4i SK-MEL-5 (Melanoma) -31.50%
5-Amino-1H-1,2,3-triazole-4-carboxamide RXF 393 (Renal) -13.42%
[1,2,3]Triazolo[1,5-a]quinazoline 6a UO-31 (Renal) 81.85% (low activity)

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